molecular formula C9H14N2O3 B14918099 [(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid

[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid

Cat. No.: B14918099
M. Wt: 198.22 g/mol
InChI Key: PYSKRDUXVJSNGM-UHFFFAOYSA-N
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Description

2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid is an organic compound that features a pyrazole ring substituted with ethyl and methyl groups, and an acetic acid moiety connected via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-Ethyl-3-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid is unique due to its specific substitution pattern and the presence of the methoxyacetic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(2-ethyl-5-methylpyrazol-3-yl)methoxy]acetic acid

InChI

InChI=1S/C9H14N2O3/c1-3-11-8(4-7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)

InChI Key

PYSKRDUXVJSNGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)COCC(=O)O

Origin of Product

United States

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